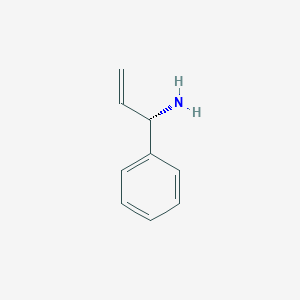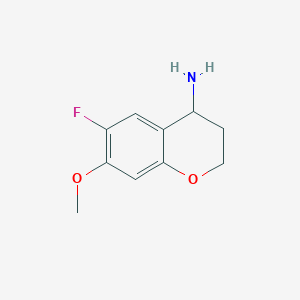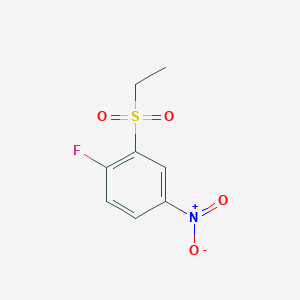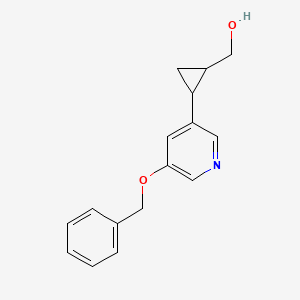
(2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol is an organic compound with the molecular formula C16H17NO2 It features a cyclopropyl group attached to a methanol moiety, which is further connected to a benzyloxy-substituted pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol typically involves the following steps:
Formation of the Benzyloxy-Substituted Pyridine: This can be achieved through a nucleophilic substitution reaction where a benzyloxy group is introduced to the pyridine ring.
Methanol Addition: The final step involves the addition of a methanol group to the cyclopropyl moiety, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the benzyloxy group, potentially yielding various reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced pyridine derivatives, deoxygenated benzyloxy groups.
Substitution Products: Various substituted pyridine derivatives.
科学的研究の応用
(2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions or other electrophilic species. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- (2-(5-(Ethoxy)pyridin-3-YL)cyclopropyl)methanol
- (2-(5-(Methoxy)pyridin-3-YL)cyclopropyl)methanol
- (2-(5-(Phenoxy)pyridin-3-YL)cyclopropyl)methanol
Comparison:
- Structural Differences: The primary difference lies in the substituent on the pyridine ring (benzyloxy vs. ethoxy, methoxy, phenoxy).
- Reactivity: The benzyloxy group may offer different reactivity profiles compared to other substituents, influencing the compound’s chemical behavior and potential applications.
- Applications: While similar compounds may share some applications, the unique properties of the benzyloxy group can provide distinct advantages in specific research contexts.
特性
CAS番号 |
2089650-75-7 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
[2-(5-phenylmethoxypyridin-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C16H17NO2/c18-10-14-7-16(14)13-6-15(9-17-8-13)19-11-12-4-2-1-3-5-12/h1-6,8-9,14,16,18H,7,10-11H2 |
InChIキー |
XNAQOBNQFXHBBV-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C2=CC(=CN=C2)OCC3=CC=CC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)

![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)
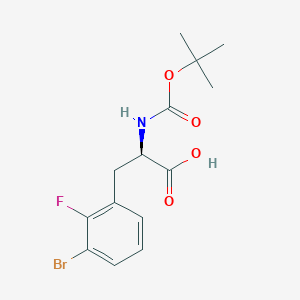

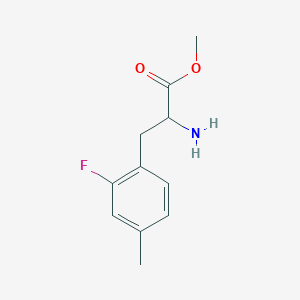



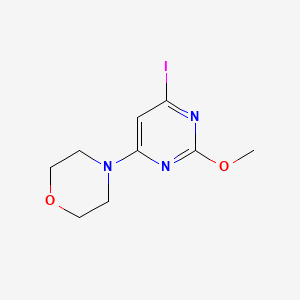
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)
